5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups including a furan ring, a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a thiazolo[3,2-b][1,2,4]triazol-6-ol group, and a methyl group .
Scientific Research Applications
Antimicrobial Activities
Research has been conducted on the design, synthesis, and antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide. Some compounds displayed activity against tested microorganisms, highlighting the potential antimicrobial applications of these synthesized compounds (Başoğlu et al., 2013).
Synthesis and Characterization of Novel Compounds
The synthesis and photophysical evaluation of modified nucleoside analogues with a furan moiety attached, such as 5-(fur-2-yl)-2'-deoxyuridine, have been reported. These furan-containing derivatives are promising candidates for responsive fluorescent probes in nucleic acids, indicating their potential applications in biochemistry and molecular biology (Greco & Tor, 2007).
Electrochemical and Electrochromic Properties
Thiazolo[5,4-d]thiazole-containing donor–acceptor type alternating copolymers have been synthesized and their electrochemical and electrochromic properties explored. These properties make them significant candidates for electrochromic applications, showcasing the material science and engineering applications of such compounds (Akpinar et al., 2013).
Inhibition of Biological Targets
Compounds derived from similar molecular frameworks have been evaluated for their antiviral and antitumor activities. For instance, triazolothiadiazole and triazolothiadiazine derivatives have been synthesized and assessed for their inhibitory action against kinesin Eg5 and HIV, involving QSAR and modeling studies. This indicates the potential pharmacological and therapeutic applications of these compounds (Khan et al., 2014).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs have been developed and tested for their anticancer and antidiabetic properties. Some compounds showed significant activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. This research suggests the potential of these compounds in developing treatments for cancer and diabetes (Flefel et al., 2019).
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-7-22-11)19-5-3-16(4-6-19)23-8-9-24-16/h1-2,7,10,12,21H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAVLTMEUUWOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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